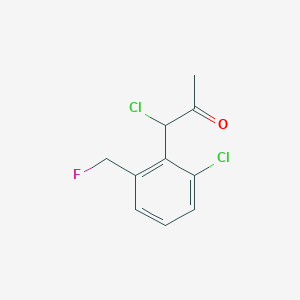
1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 2-chloro-6-(fluoromethyl)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Substituted derivatives with different functional groups.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids and other oxidized products.
Aplicaciones Científicas De Investigación
1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated aromatic ketone moieties into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the fluorine atom.
Chloroacetone: A simpler chlorinated ketone with different reactivity.
1-Chloro-2-fluorobenzene: Contains a similar halogenated aromatic ring but lacks the ketone group.
Uniqueness: 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity. The combination of these halogens with the ketone group makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9Cl2FO |
|---|---|
Peso molecular |
235.08 g/mol |
Nombre IUPAC |
1-chloro-1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H9Cl2FO/c1-6(14)10(12)9-7(5-13)3-2-4-8(9)11/h2-4,10H,5H2,1H3 |
Clave InChI |
KOIFENGGWOTWMW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=CC=C1Cl)CF)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


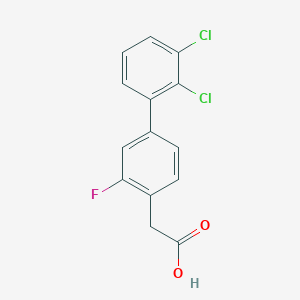
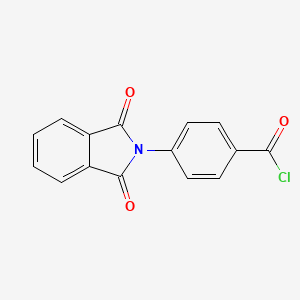
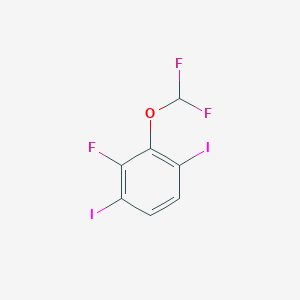
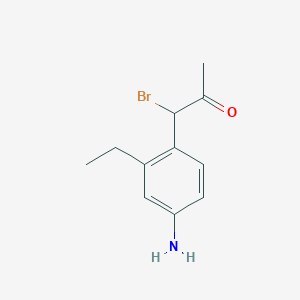
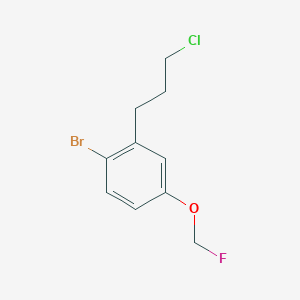
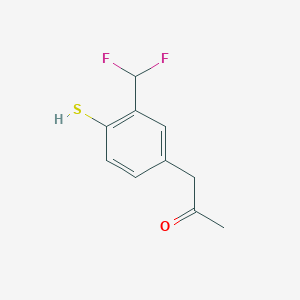

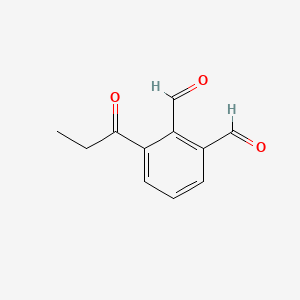
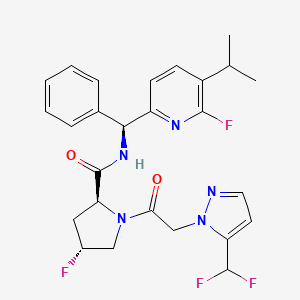
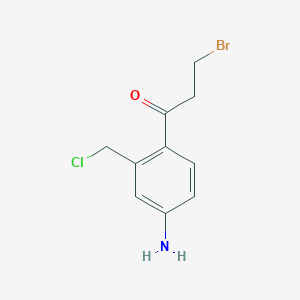
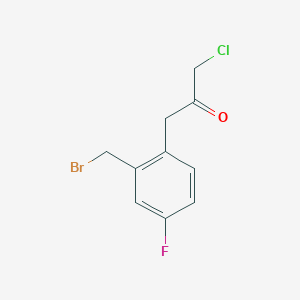
![9-Methoxy-2,3,4,5-tetrahydro-6H-benzo[B]oxocin-6-one](/img/structure/B14059482.png)

![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
